molecular formula C11H18O3 B12275016 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one

1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one

Cat. No.: B12275016
M. Wt: 198.26 g/mol
InChI Key: BCVCTUYQGKCZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,4-Dioxaspiro[45]decan-8-YL}propan-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then subjected to further reactions to form the spirocyclic structure. The reaction conditions often include heating the mixture to around 110-132°C for several hours, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, which can modulate their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one is unique due to its specific combination of a dioxane ring and a decane ring, which provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-one

InChI

InChI=1S/C11H18O3/c1-9(12)8-10-2-4-11(5-3-10)13-6-7-14-11/h10H,2-8H2,1H3

InChI Key

BCVCTUYQGKCZQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC2(CC1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.